![molecular formula C13H15F2N B1377618 1-Benzyl-3-(difluoromethylene)piperidine CAS No. 1356342-63-6](/img/structure/B1377618.png)
1-Benzyl-3-(difluoromethylene)piperidine
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(difluoromethylene)piperidine is C13H15F2N . The InChI Code is 1S/C13H15F2N/c14-13(15)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 .Physical And Chemical Properties Analysis
The molecular weight of 1-Benzyl-3-(difluoromethylene)piperidine is 223.27 . The storage temperature is 0-8°C .Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of 1-benzyl piperidine derivatives, including compounds structurally related to 1-Benzyl-3-(difluoromethylene)piperidine, were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds showed significant potential in inhibiting AChE, an enzyme involved in breaking down acetylcholine, with one compound exhibiting an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). This high selectivity and potency make such compounds candidates for antidementia agents, potentially offering therapeutic avenues for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Stereochemistry and Reactivity
Research on the stereochemistry of ionic thiol addition to acetylenic ketones, involving compounds similar to 1-Benzyl-3-(difluoromethylene)piperidine, has provided insights into the reactivity and configuration of resulting products. This work highlights the influence of solvents and catalysis by piperidine on the stereochemical outcome of reactions, contributing to a deeper understanding of organic synthesis mechanisms and guiding the design of compounds with desired stereochemical properties (Omar & Basyouni, 1974).
Glycosylation Agents
The use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride forms a powerful thiophile capable of activating thioglycosides for glycosylation reactions. This methodology, involving reagents and conditions that could be applied to derivatives of 1-Benzyl-3-(difluoromethylene)piperidine, facilitates the formation of diverse glycosidic linkages, contributing to the synthesis of complex carbohydrates and glycoconjugates with potential applications in medicinal chemistry and drug discovery (Crich & Smith, 2001).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-(difluoromethylidene)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c14-13(15)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMFTWBHURUPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(difluoromethylene)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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